3-chloro-N'-(1-phenylethylidene)-1-benzo[b]thiophene-2-carbohydrazide
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Overview
Description
3-chloro-N’-(1-phenylethylidene)-1-benzo[b]thiophene-2-carbohydrazide is a compound that belongs to the class of benzo[b]thiophene derivativesThe presence of the benzo[b]thiophene nucleus and the acylhydrazone functional group in this compound makes it a promising candidate for various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N’-(1-phenylethylidene)-1-benzo[b]thiophene-2-carbohydrazide typically involves the condensation of 3-chlorobenzo[b]thiophene-2-carbohydrazide with 1-phenylethylidene. The reaction is usually carried out in anhydrous ethanol with a catalytic amount of glacial acetic acid under reflux conditions for several hours . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N’-(1-phenylethylidene)-1-benzo[b]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-chloro-N’-(1-phenylethylidene)-1-benzo[b]thiophene-2-carbohydrazide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial activity . In cancer cells, it may interfere with signaling pathways that regulate cell growth and survival, resulting in anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide: This compound shares a similar structure but has a pyrazole ring instead of a benzo[b]thiophene ring.
(E)-N’-(1-(5-chloro-2-hydroxyphenyl)ethylidene)thiophene-2-carbohydrazide: This compound has a similar hydrazone functional group but differs in the substituents on the aromatic ring.
Uniqueness
The uniqueness of 3-chloro-N’-(1-phenylethylidene)-1-benzo[b]thiophene-2-carbohydrazide lies in its specific combination of the benzo[b]thiophene nucleus and the acylhydrazone functional group. This combination imparts unique biological activities and makes it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
3-chloro-N-[(E)-1-phenylethylideneamino]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c1-11(12-7-3-2-4-8-12)19-20-17(21)16-15(18)13-9-5-6-10-14(13)22-16/h2-10H,1H3,(H,20,21)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZXEXZBIAXOJY-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=C(C2=CC=CC=C2S1)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(C2=CC=CC=C2S1)Cl)/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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